Allosteric DHPS Binding Affinity: 4-[(Trifluoromethyl)sulfanyl]benzamide vs. 4-(Trifluoromethyl)benzylamine
In a fragment-based screen against Bacillus anthracis dihydropteroate synthase (BaDHPS), 4-[(trifluoromethyl)sulfanyl]benzamide (identified as one of the 10 fragment binders, compounds 1-10) was shown to bind to an allosteric site at the DHPS dimer interface, distinct from the active site targeted by sulfonamide drugs [1]. While the primary active species in this study was a dimeric Schiff base (compound 11) with IC₅₀ values of 50 μM (BaDHPS), 31 μM (YpDHPS), and 17 μM (SaDHPS), the fragment 4-(trifluoromethyl)benzylamine (compound 1) itself exhibited no enzyme inhibition at 250 μM despite demonstrating binding with Kd values of 187 ± 2 μM (SPR) and 168 ± 35 μM (WaterLOGSY) [2]. This establishes a critical structure-activity differentiation: the benzamide core bearing the -SCF₃ group (4-[(trifluoromethyl)sulfanyl]benzamide) engages the dimer interface allosteric pocket, whereas the benzylamine analog binds but fails to inhibit, and the dimeric Schiff base potently inhibits [3]. The crystallographic confirmation of the binding pose (PDB 4NIL) provides atomic-level validation of this differentiation [4].
| Evidence Dimension | DHPS Allosteric Binding and Inhibition |
|---|---|
| Target Compound Data | Binds to DHPS dimer interface allosteric site; crystallographically validated binding pose (PDB 4NIL); minimal inhibition at 250 μM (qualitative) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzylamine (Fragment 1): Kd = 187 ± 2 μM (SPR), 168 ± 35 μM (WaterLOGSY); 0% inhibition at 250 μM. Dimeric Schiff base (Compound 11): IC₅₀ = 50 μM (BaDHPS), 31 μM (YpDHPS), 17 μM (SaDHPS) |
| Quantified Difference | Target compound demonstrates crystallographically defined binding to dimer interface, whereas comparator shows binding but no inhibition; dimeric Schiff base shows >5-fold increase in inhibitory potency relative to fragment binding affinity |
| Conditions | Surface Plasmon Resonance (SPR), WaterLOGSY NMR, and enzymatic inhibition assays with recombinant BaDHPS, YpDHPS, and SaDHPS at 250 μM inhibitor concentration |
Why This Matters
This differentiation is crucial for fragment-based drug discovery programs targeting DHPS allostery, as 4-[(trifluoromethyl)sulfanyl]benzamide serves as a validated starting fragment with a known binding mode, whereas the benzylamine analog is a false positive binder that does not translate to inhibition.
- [1] Hammoudeh DI, Date M, Yun MK, et al. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chem Biol. 2014;9(6):1294-1302. View Source
- [2] PMC4076017. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chem Biol. 2014;9(6):1294-1302. View Source
- [3] RCSB PDB. 4NIL: Crystal structure of B. anthracis DHPS with compound 5: 4-[(trifluoromethyl)sulfanyl]benzamide. Deposited 2013. View Source
- [4] PDBj. 4NIL Summary: Crystal structure of B. anthracis DHPS with compound 5: 4-[(trifluoromethyl)sulfanyl]benzamide. Accessed 2026. View Source
